5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:
Formation of the Benzylidene Intermediate: This step involves the condensation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with an appropriate amine or amide to form the benzylidene intermediate.
Cyclization: The benzylidene intermediate undergoes cyclization with thiourea to form the thioxodihydropyrimidine ring.
Methylation: The final step involves the methylation of the pyrimidine ring to obtain the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation depend on the specific conditions used.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl groups, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group, hydroxyl group, and thioxodihydropyrimidine ring are likely involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to 5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include other benzylidene derivatives and thioxodihydropyrimidine compounds These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-4-24-11-7-8(6-10(12(11)19)18(22)23)5-9-13(20)16(2)15(25)17(3)14(9)21/h5-7,19H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYWSBCZGMXQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=S)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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